molecular formula C6H4ClN3 B1390503 6-cloro-1H-pirazolo[3,4-b]piridina CAS No. 63725-51-9

6-cloro-1H-pirazolo[3,4-b]piridina

Número de catálogo B1390503
Número CAS: 63725-51-9
Peso molecular: 153.57 g/mol
Clave InChI: NWYLBGYCSAJFCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It has a molecular weight of 153.57 . This compound is solid in its physical form .


Synthesis Analysis

1H-Pyrazolo[3,4-b]pyridines, including 6-chloro-1H-pyrazolo[3,4-b]pyridine, can be synthesized from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .


Physical And Chemical Properties Analysis

6-Chloro-1H-pyrazolo[3,4-b]pyridine is a solid compound . It has a molecular weight of 153.57 . The storage temperature for this compound is at room temperature .

Aplicaciones Científicas De Investigación

Propiedades farmacológicas

Los derivados de “6-cloro-1H-pirazolo[3,4-b]piridina” son conocidos por poseer una amplia gama de propiedades farmacológicas. Forman parte de medicamentos ansiolíticos como el cartazolate, el tracazolate y el etazolate, que se utilizan para el tratamiento de los trastornos de ansiedad. Además, estos compuestos son componentes de fármacos como el riociguat, que se utiliza para tratar la hipertensión pulmonar .

Activación de PPARα

Estos compuestos sirven como esqueletos para los agonistas de PPARα, que son cruciales en el tratamiento de la dislipidemia. La activación de PPARα por estos derivados conduce a la regulación del metabolismo de lípidos y glucosa, la adipogénesis y la inflamación .

Estrategias de síntesis

Se han realizado estudios exhaustivos sobre estrategias y enfoques sintéticos para los derivados de “this compound” desde 2017 hasta 2021. Estos métodos se sistematizan de acuerdo con el método para ensamblar el sistema pirazolopiridínico .

Aplicaciones biomédicas

Se han descrito más de 300.000 derivados de “this compound” en diversas aplicaciones biomédicas. Estos incluyen posibles usos en áreas terapéuticas debido a sus formas tautoméricas: los isómeros 1H- y 2H- .

Actividad antibacteriana y antiviral

La fusión de sistemas de piridina en estos compuestos se ha evaluado para actividades antibacterianas y antivirales selectivas. Han demostrado ser prometedores para contribuir a productos farmacéuticos dirigidos a estos patógenos .

Actividad antifúngica y antitumoral

De manera similar, los derivados de “this compound” se han aplicado en actividades antifúngicas y antitumorales. Se han implementado diversos métodos sintéticos bajo diferentes condiciones para sintetizar estos compuestos para uso farmacéutico .

Cada campo de aplicación mencionado anteriormente es único y demuestra la versatilidad de “this compound” en la investigación científica y el desarrollo farmacéutico.

Síntesis de derivados de 5-amino-1H-pirazolo[4,3-b]piridina Base estructural para la activación de PPARα por 1H-pirazolo-[3,4-b]piridina Métodos para la síntesis de derivados de 1H-pirazolo[3,4-b]piridina 1H-Pirazolo[3,4-b]piridinas: Síntesis y aplicaciones biomédicas Una nueva y sencilla ruta para sintetizar nuevos pirazolo[3,4-b]

Safety and Hazards

The safety information for 6-chloro-1H-pyrazolo[3,4-b]pyridine indicates that it is a compound with some hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H332, H335 .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit anticancer activity against various tumor cell lines , suggesting potential targets could be proteins or enzymes involved in cell proliferation and survival.

Mode of Action

It’s known that similar compounds can inhibit the enzymatic activity of certain proteins . This inhibition could lead to changes in cellular processes, potentially contributing to the compound’s observed effects.

Result of Action

Similar compounds have demonstrated significant inhibitory activity against various tumor cell lines , suggesting that 6-chloro-1H-pyrazolo[3,4-b]pyridine may also have potential anticancer effects.

Propiedades

IUPAC Name

6-chloro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYLBGYCSAJFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670279
Record name 6-Chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63725-51-9
Record name 6-Chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1h-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloro-3-formylpyridine (0.89 mmol, 1 eq.) in 3 ml THF was added hydrazine (1.06 mmol, 1.2 eq.) at rt. The resultant solution was heated at 120° C. in sealed tube for overnight. The solvent was removed in vacuo, and the residue was dry loaded on silica gel column. Purification by silica gel chromatography provide 29.5 mg final product: HPLC retention time=2.17 minutes (Agilent Zorbax SB-C18, 2.1×50 mm, 5μ, 35° C.) using 1 ml/min flow rate, a 2.5 minute gradient of 0% to 100% B with a 1.1 minute wash at 100% B (A=0.1% formic acid/5% acetonitrile/94.9% water, B=0.1% formic acid/5% water/94.9% acetonitrile); MS (ES) M+H expect=154.0. found=154.0.
Quantity
0.89 mmol
Type
reactant
Reaction Step One
Quantity
1.06 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
6-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
6-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
6-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
6-chloro-1H-pyrazolo[3,4-b]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.